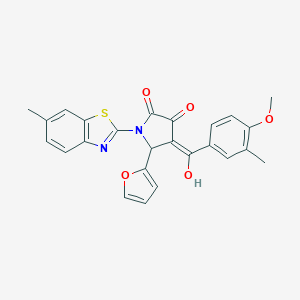![molecular formula C26H28N2O7 B266875 methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a synthetic derivative of a natural product called FR901469, which is produced by a bacterium called Streptomyces sp. The compound has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is not fully understood. However, it has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, the compound may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer activity, the compound has been shown to have anti-inflammatory effects and may also have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its unique structure, which makes it a promising candidate for various research applications. However, the synthesis method for the compound is complex and requires expertise in organic chemistry. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its use in certain experiments.
Future Directions
There are several potential future directions for research on methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate. One area of research is in the development of new cancer treatments based on the compound's anti-cancer activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various research fields.
Synthesis Methods
The synthesis of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves several steps, including the condensation of two key intermediates, followed by the addition of several other chemical groups. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
properties
Product Name |
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate |
|---|---|
Molecular Formula |
C26H28N2O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H28N2O7/c1-33-20-9-7-18(8-10-20)23(29)21-22(17-3-5-19(6-4-17)26(32)34-2)28(25(31)24(21)30)12-11-27-13-15-35-16-14-27/h3-10,22,29H,11-16H2,1-2H3/b23-21- |
InChI Key |
AGZHIRUEZSNZMK-LNVKXUELSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)